Benzyl 3-aminocyclohexane-1-carboxylate
CAS No.:
Cat. No.: VC13406024
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19NO2 |
|---|---|
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | benzyl 3-aminocyclohexane-1-carboxylate |
| Standard InChI | InChI=1S/C14H19NO2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2 |
| Standard InChI Key | RLIAWTOGZWDQPF-UHFFFAOYSA-N |
| SMILES | C1CC(CC(C1)N)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CC(CC(C1)N)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Benzyl 3-aminocyclohexane-1-carboxylate has the molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol. Its IUPAC name is benzyl 3-aminocyclohexane-1-carboxylate, and its structure includes:
-
A cyclohexane ring with chair conformation.
-
A primary amino group (-NH₂) at the equatorial 3-position.
-
A benzyl ester (-OCOOBn) at the axial 1-position.
Key Physicochemical Properties:
| Property | Value/Description |
|---|---|
| Melting Point | Not reported (typically liquid) |
| Solubility | Soluble in THF, DCM, DMSO |
| Stability | Stable under inert conditions |
| Boiling Point | Decomposes upon heating |
Synthesis Methods
Stepwise Protection and Esterification
The primary synthesis route involves:
-
Amino Group Protection: 3-Aminocyclohexanol is protected using tert-butoxycarbonyl (Boc) or benzyl chloroformate (Cbz) under basic conditions.
-
Esterification: The protected intermediate reacts with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the benzyl ester.
Example Protocol:
-
Reactants: 3-Aminocyclohexanol (1 eq), benzyl chloroformate (1.2 eq), triethylamine (2 eq).
-
Conditions: Stirred in dichloromethane (DCM) at 0°C → room temperature, 12 hours.
-
Yield: 85–90%.
Mitsunobu Reaction for Stereochemical Control
A patent describes a Mitsunobu reaction to synthesize trans-3-aminocyclobutanol derivatives, which can be adapted for cyclohexane analogs:
-
Reactants: Cis-3-dibenzylaminocyclohexanol, p-nitrobenzoic acid, triphenylphosphine, diethyl azodicarboxylate.
-
Conditions: Tetrahydrofuran (THF), 0–10°C, 30–60 minutes.
Chemical Reactivity
Hydrolysis and Deprotection
The benzyl ester undergoes acid- or base-catalyzed hydrolysis to yield 3-aminocyclohexane-1-carboxylic acid:
-
Base Hydrolysis: NaOH/THF/water, reflux, 3 hours → 90–95% yield.
-
Hydrogenolysis: Pd/C or Pd(OH)₂ in methanol under H₂ (1–1.2 MPa) removes the benzyl group .
Functionalization at the Amino Group
The primary amine participates in:
-
Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in DMF to form secondary amines.
-
Acylation: Acetic anhydride/pyridine yields acetylated derivatives.
Pharmaceutical Applications
Intermediate in Drug Synthesis
Benzyl 3-aminocyclohexane-1-carboxylate is a precursor to:
-
Enzyme Inhibitors: Modifies kinase and protease active sites .
-
Receptor Ligands: Used in G-protein-coupled receptor (GPCR) targeting .
Case Study: A patent details its use in synthesizing 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one, a poly(ADP-ribose) polymerase (PARP) inhibitor for cancer therapy.
Peptide Mimetics
The compound’s rigid cyclohexane backbone mimics peptide secondary structures. For example, it is incorporated into cyclic β-amino acids for antimicrobial peptides .
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C, inert atmosphere |
| Handling | Use PPE; avoid inhalation |
| Disposal | Incinerate per local regulations |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume